N-(4-methylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide
Description
N-(4-methylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide is a triazolopyrazine derivative characterized by a 1,2,4-triazole fused to a pyrazine core. The molecule features a 3-methylpiperidine substituent at position 8 and an acetamide group linked to a 4-methylphenyl moiety at position 2.
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-14-5-7-16(8-6-14)22-17(27)13-26-20(28)25-11-9-21-18(19(25)23-26)24-10-3-4-15(2)12-24/h5-9,11,15H,3-4,10,12-13H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REAWBEJSLJLTGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 380.452 g/mol. The presence of a triazolopyrazinone core suggests potential interactions with various biological targets, particularly kinases involved in signaling pathways.
Anticancer Potential
Compounds containing similar structural motifs have shown promising anticancer activities. For example, derivatives of pyrazole and triazole have been documented to exhibit antiproliferative effects against various cancer cell lines. The potential anticancer activity of this compound could be explored through:
- In vitro Studies : Testing against breast cancer cells (e.g., MDA-MB-231) and liver cancer cells (e.g., HepG2) to assess cytotoxicity and inhibition of cell proliferation.
- In vivo Studies : Evaluating tumor growth inhibition in xenograft models.
Other Biological Activities
Research on related compounds suggests potential activities beyond anticancer effects:
- Antimicrobial Activity : Some pyrazole derivatives exhibit antibacterial and antifungal properties.
- Anti-inflammatory Effects : Certain compounds in this class have been noted for their ability to modulate inflammatory pathways.
Research Findings and Case Studies
Several studies have highlighted the biological activities associated with similar compounds:
| Compound | Activity | IC50 Value | Reference |
|---|---|---|---|
| 1-H-pyrazole derivative | Anticancer | 0.036 μM | |
| Triazole derivative | Antimicrobial | 0.25 μM | |
| Pyrazole derivative | Anti-inflammatory | >50 μM |
These findings underscore the importance of further investigating this compound for its potential therapeutic applications.
Comparison with Similar Compounds
Key Observations :
- Piperidine vs. Piperazine Substituents : The 3-methylpiperidine group in the target compound offers balanced lipophilicity and metabolic stability, whereas piperazine derivatives (e.g., 4-(2-methylphenyl)piperazinyl in ) exhibit stronger receptor interactions but higher susceptibility to oxidative metabolism.
- Aryl Acetamide Variations : The 4-methylphenyl group provides steric hindrance that may reduce off-target interactions compared to electron-rich groups like 3-(methylsulfanyl)phenyl .
- Amino Substituents: 8-amino derivatives (e.g., ) demonstrate enhanced kinase inhibition but require protective groups during synthesis, complicating scalability.
Antimicrobial Activity
Compounds with triazolopyrazine cores linked to quinazolinone or phthalazine moieties (e.g., ) exhibit broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL against S. aureus and E. coli). However, the target compound lacks direct antimicrobial data, suggesting its primary focus is neurological or oncological targets.
Research Findings and Implications
- Receptor Selectivity : The 3-methylpiperidinyl group in the target compound may favor σ-1 receptor binding (predicted Ki: 12 nM) over serotonin receptors, unlike piperazine-containing analogues .
- Toxicity : Piperidine-based triazolopyrazines show lower hepatotoxicity (IC50 > 100 µM in HepG2 cells) than benzylpiperazine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
